1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE
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Overview
Description
1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a naphthyl group, a pyridylmethyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with 4-(3-pyridylmethyl)piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and yield. Purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthyl derivatives.
Substitution: Formation of substituted pyridylmethyl derivatives.
Scientific Research Applications
1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms and metabolic pathways .
Comparison with Similar Compounds
- (4-Nitrophenyl)(piperazino)methanone
- (4-Nitrophenyl)(piperidin-1-yl)methanone
- Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
Comparison: 1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is unique due to its combination of a naphthyl group and a pyridylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
naphthalen-1-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(20-9-3-7-18-6-1-2-8-19(18)20)24-13-11-23(12-14-24)16-17-5-4-10-22-15-17/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMKOAZDDOWHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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